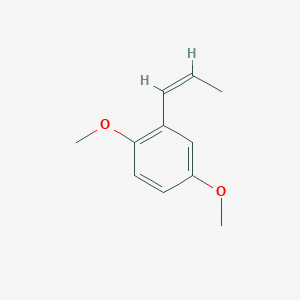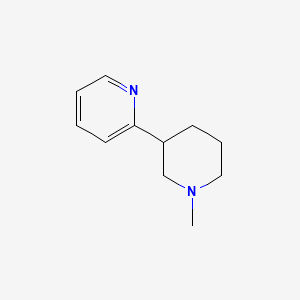
N-Methyl-3-(2-pyridyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(2-pyridyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a pyridine ring at the 3-position and a methyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reaction of 2-bromopyridine with N-methylpiperidine in the presence of a palladium catalyst.
Industrial Production Methods:
- Industrially, the compound can be synthesized using continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, palladium catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
N-Methyl-3-(2-pyridyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-3-(2-pyridyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
N-Methylpiperidine: Lacks the pyridine ring, making it less versatile in receptor binding studies.
3-(2-Pyridyl)piperidine: Lacks the methyl group on the nitrogen, which can affect its binding affinity and selectivity.
N-Methyl-4-(2-pyridyl)piperidine: Substitution at the 4-position instead of the 3-position can lead to different biological activities.
Uniqueness: N-Methyl-3-(2-pyridyl)piperidine is unique due to its specific substitution pattern, which allows for a distinct set of interactions with biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Properties
CAS No. |
85237-62-3 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-(1-methylpiperidin-3-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-13-8-4-5-10(9-13)11-6-2-3-7-12-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
QSRDMJLZGFNRPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


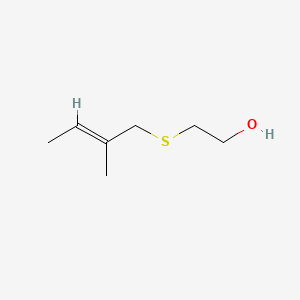
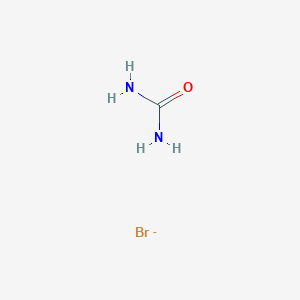


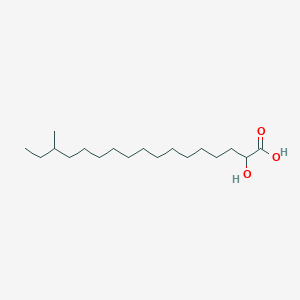
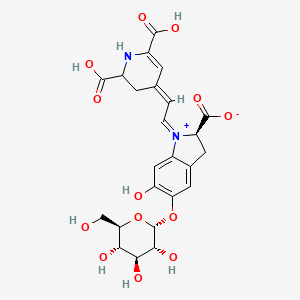



![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
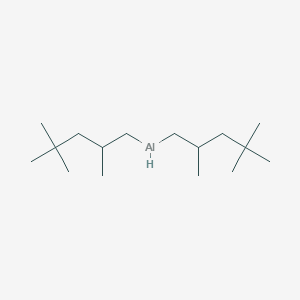
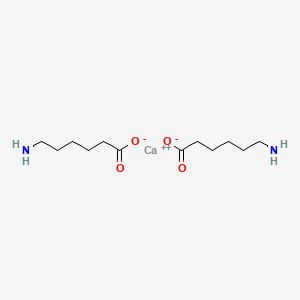
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
